molecular formula C9H11N3O B1517556 6-amino-2,3-dihydro-1H-indole-1-carboxamide CAS No. 1021135-29-4

6-amino-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B1517556
CAS No.: 1021135-29-4
M. Wt: 177.2 g/mol
InChI Key: ZDHNJWHMMMTRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2,3-dihydro-1H-indole-1-carboxamide is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.20 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring fused to a six-membered ring, forming an indole structure. The indole structure is substituted at the 2 and 3 positions with an amino group and a carboxamide group, respectively .

Scientific Research Applications

Molecular Diversity and Synthesis Techniques

  • Synthesis of Spirocyclic and Tetracyclic Derivatives : Research demonstrates the synthesis of spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-quaternary alpha-amino nitriles, revealing a methodology that provides insights into molecular diversity and synthetic applications (González-Vera et al., 2005).
  • Indoline-2-carboxylic Acid Chemistry : A study on the reduction of indole-2-carboxamide to DL-indoline-2-carboxamide and subsequent synthesis exploration demonstrates the chemical versatility of indole derivatives (Hudson & Robertson, 1967).

Catalytic Applications and Mechanisms

  • Catalytic Synthesis of Benzo[a]carbazoles : Innovative catalytic methods for synthesizing benzo[a]carbazoles from indole derivatives highlight the role of catalysis in enabling new reactions and functional group transformations (Li et al., 2017).
  • Rh(III)-Catalyzed Coupling Reactions : Demonstrates the selective coupling of N-methoxy-1H-indole-1-carboxamide with aryl boronic acids, underlining the potential for selective synthesis in organic chemistry (Zheng et al., 2014).

Material Science and Polymer Chemistry

  • Hyperbranched Polyimides : Investigation into the synthesis and characterization of hyperbranched polyimides shows the applications of indole derivatives in material science, particularly for gas separation technologies (Fang et al., 2000).

Novel Reaction Pathways and Drug Discovery

  • Indole-3-carboxamides as Allosteric Modulators : Studies exploring the optimization of indole-2-carboxamides for cannabinoid receptor modulation exemplify the therapeutic potential of these compounds in drug discovery (Khurana et al., 2014).

Conformational Analysis and Peptide Mimics

  • Conformational Preferences of Proline Analogues : Research on indoline-2-carboxylic acid and its derivatives highlights the importance of conformational analysis in understanding peptide structure and function (Warren et al., 2010).

Future Directions

Indole derivatives, including 6-amino-2,3-dihydro-1H-indole-1-carboxamide, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

Biochemical Analysis

Biochemical Properties

6-amino-2,3-dihydro-1H-indole-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes by forming hydrogen bonds with their active sites . This interaction can lead to the modulation of enzyme activity, affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can induce oxidative stress in cells, leading to apoptosis or programmed cell death . Additionally, this compound may affect the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, the compound may inhibit the activity of certain kinases, leading to the suppression of downstream signaling events.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including liver and kidney damage. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific organelles, such as the mitochondria or nucleus, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can induce oxidative stress and affect mitochondrial function.

Properties

IUPAC Name

6-amino-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-2-1-6-3-4-12(9(11)13)8(6)5-7/h1-2,5H,3-4,10H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHNJWHMMMTRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 2
6-amino-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 3
Reactant of Route 3
6-amino-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 4
6-amino-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 5
6-amino-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 6
6-amino-2,3-dihydro-1H-indole-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.